3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride
Description
3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride (CAS: 1909337-04-7) is a urea derivative featuring a piperidine ring substituted at the 3-position with a dimethylurea moiety. Its molecular formula is C₈H₁₈ClN₃O, with a molecular weight of 207.70 g/mol . The compound’s structure includes a six-membered piperidine ring, which confers conformational flexibility, and a urea group with two methyl substituents that enhance steric bulk and lipophilicity. This combination is critical for interactions in biological systems, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
1,1-dimethyl-3-piperidin-3-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWQWGPZHBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of 3,3-dimethylurea with piperidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 3,3-Dimethylurea and piperidine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid added to form the hydrochloride salt.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with a molecular weight of approximately 207.70 g/mol. It features a piperidine ring attached to a urea moiety and is classified under specialty materials. The compound is utilized in various chemical and biological applications because of its distinct pharmacological properties and potential therapeutic uses.
Chemical Properties and Reactivity
This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.
Reactions:
- Oxidation Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound.
- Reduction Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
- Substitution Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
The presence of the piperidine ring influences the compound's reactivity, allowing it to participate in various organic transformations, such as condensation reactions or interactions with electrophiles, due to the basic nature of the nitrogen atoms in the piperidine structure.
Applications in Scientific Research
This compound is a compound of interest in medicinal chemistry due to its structural features and biological activities.
Biological Research
The compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Research indicates that it can be used in studies focusing on enzyme inhibition and receptor binding, particularly concerning its interaction with specific molecular targets.
Medicinal Chemistry
This compound has been studied for its potential as an antidiabetic agent, showing promise in modulating glucose metabolism and insulin sensitivity. Its interaction with various biological targets suggests possible applications in treating neurodegenerative diseases because of its ability to penetrate the blood-brain barrier and mitigate oxidative stress and inflammation within neural tissues. Preclinical studies have demonstrated the compound's promise in treating conditions such as inflammation and pain.
Structural Relatives
Several compounds share structural characteristics with this compound. Examples include:
- (R)-N,N-Dimethylpiperidinyl urea: Contains piperidine but lacks the dimethyl group, potentially having similar effects on receptors.
- (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride: Contains a methyl group instead of a dimethyl group and is known for inhibiting soluble epoxide hydrolase.
- N-(Piperidinyl)ureas: A general class with varying substituents and diverse activities depending on the specific structure.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride | 1909337-04-7 | C₈H₁₈ClN₃O | 207.70 | Piperidine ring, dimethylurea substituent |
| 1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride | EN300-753691 | C₉H₂₀ClN₃O | 221.73 | Pyrrolidine ring, methylpyrrolidine-methylurea |
| (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride | 1349699-82-6 | C₇H₁₆ClN₃O | 193.67 | Piperidine ring, monomethylurea substituent (R-configuration) |
Key Observations:
Ring System Differences: The piperidine ring (6-membered) in the target compound provides greater conformational flexibility compared to the pyrrolidine ring (5-membered) in the analog from . The (R)-3-methyl analog retains the piperidine ring but replaces dimethyl groups with a single methyl group on the urea, reducing steric hindrance .
Substituent Effects: The dimethylurea group in the target compound enhances lipophilicity, which may improve membrane permeability compared to the monomethyl variant. However, this could also reduce solubility in aqueous media . The methylpyrrolidine-methylurea substituent in the pyrrolidine analog introduces a branched alkyl chain, which might alter binding kinetics in biological targets .
Biological Activity
3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 207.70 g/mol
- Structure : The compound features a piperidine ring attached to a urea moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound can bind to specific enzymes, influencing their activity and potentially altering metabolic pathways.
- Receptor Interaction : It has been shown to act as an allosteric antagonist at the cannabinoid CB1 receptor, which is implicated in appetite regulation and pain perception.
Antidiabetic Properties
Research indicates that this compound may enhance insulin sensitivity and modulate glucose metabolism. This suggests potential applications in the treatment of diabetes mellitus.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in models of neurodegeneration, indicating its ability to mitigate oxidative stress and inflammation in neural tissues. This activity suggests possible therapeutic roles in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
In vitro studies have explored the antimicrobial effects of similar piperidine derivatives. Although specific data on this compound is limited, related compounds have shown significant antibacterial and antifungal activities against various pathogens .
Case Studies
- Antidiabetic Activity : A study evaluating the compound's effect on glucose metabolism found that it significantly improved insulin sensitivity in diabetic models, suggesting its potential as a therapeutic agent for diabetes management.
- Neuroprotection : Experimental models indicated that treatment with this compound reduced markers of oxidative stress and inflammation, supporting its use in neurodegenerative disease research.
Comparative Studies with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 3,3-dimethyl-1-(piperidin-3-yl)urea hydrochloride?
- Methodology : Synthesis typically involves nucleophilic substitution or urea coupling reactions. For example, reacting 3-aminopiperidine with dimethylcarbamoyl chloride under anhydrous conditions, followed by HCl salt formation. Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) ensures high purity (>98%). Characterization by -NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups) and elemental analysis (C, H, N ±0.3%) is critical .
Q. How can researchers confirm structural integrity and purity of this compound?
- Methodology : Use orthogonal analytical techniques:
- NMR : Confirm piperidine ring protons (δ 2.8–3.5 ppm) and urea carbonyl (δ 155–160 ppm in -NMR).
- HPLC : Employ a gradient method (e.g., 10–90% acetonitrile in 0.1% TFA over 20 min) with UV detection at 210–254 nm.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z corresponding to the molecular formula (CHNO·HCl, calc. 221.73 g/mol) .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). Stability under thermal stress (40–80°C) and light exposure should be monitored via HPLC. For aqueous solutions, store at -20°C in amber vials to prevent hydrolysis of the urea moiety .
Q. How to design initial biological activity assays for this compound?
- Methodology : Prioritize in vitro assays targeting CNS or enzyme inhibition (e.g., acetylcholinesterase or monoamine oxidase). Use SH-SY5Y neuronal cells for cytotoxicity screening (IC determination) and radioligand binding assays for receptor affinity studies (e.g., σ or NMDA receptors). Include positive controls like memantine or phencyclidine derivatives for comparison .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different assay platforms?
- Methodology : Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Cross-check cell permeability (Caco-2 monolayer studies) and metabolic stability (microsomal incubation). Confounding factors like solvent interference (DMSO >1%) or batch-to-batch purity variations must be ruled out .
Q. What advanced techniques are suitable for impurity profiling and degradation product identification?
- Methodology : Use high-resolution LC-QTOF-MS to detect trace impurities (≥0.1%). For degradation pathways, perform forced degradation studies:
- Acidic/basic hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hrs.
- Oxidative stress : 3% HO at 40°C.
- Photolysis : Expose to UV light (254 nm) for 48 hrs.
Structural elucidation of degradants via MS/MS fragmentation and - HSQC NMR .
Q. How to investigate the compound’s mechanism of action using computational modeling?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., NMDA receptor homology models). Validate with MD simulations (GROMACS) to assess binding stability. Pair with in vitro mutagenesis (e.g., alanine scanning of piperidine-interacting residues) to confirm critical binding motifs .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for urea derivatives?
- Methodology : Synthesize analogs with modified substituents (e.g., cyclohexyl instead of dimethylurea) and compare bioactivity. Use QSAR models (DRAGON descriptors, CoMFA) to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with IC values. Validate predictions via in vivo pharmacokinetic studies (rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
